(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an interesting chemical entity, characterized by its unique structural elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride" involves several key steps:
Step 1: : The synthesis often starts with the preparation of the thienopyridine intermediate, achieved by cyclization reactions involving suitable precursors like 2-bromo-3-thiophenecarboxaldehyde and acetone.
Step 2: : The thienopyridine compound then undergoes a ring closure reaction to form the azetidine ring. This step generally requires nucleophilic substitution reactions, typically under the influence of a base such as sodium hydride.
Step 3: : The final step involves the coupling of the azetidine-thienopyridine intermediate with the 3-(trifluoromethoxy)phenylmethanone under conditions that facilitate amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Scaling up the synthesis for industrial purposes usually involves optimizing each reaction step to enhance yield and purity, often incorporating continuous flow techniques to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like KMnO₄ or H₂O₂.
Reduction: : It can also be reduced, especially the thienopyridine ring, using reducing agents such as LiAlH₄ or NaBH₄.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂.
Reduction: : LiAlH₄, NaBH₄.
Substitution: : Nucleophiles like alkyl halides, in the presence of bases such as NaH.
Major Products
Oxidation Products: : Oxidized derivatives of the thienopyridine ring.
Reduction Products: : Reduced forms of the thienopyridine and/or azetidine rings.
Substitution Products: : Modified azetidine derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
The versatility of this compound allows its application in numerous areas:
Chemistry: : Used as a building block in organic synthesis to develop new molecules.
Biology: : Investigated for its interaction with various biological targets, such as enzymes and receptors.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : Utilized in the development of materials with unique properties, such as specialty coatings and advanced polymers.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : It may modulate signal transduction pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrrolidine
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine
(3-(trifluoromethoxy)phenyl)ethanone derivatives
Uniqueness
What sets "(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride" apart is its distinctive azetidine ring coupled with the thienopyridine moiety, providing a combination of biological and chemical properties that are not commonly found in other similar structures.
Eigenschaften
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S.ClH/c19-18(20,21)25-15-3-1-2-12(8-15)17(24)23-10-14(11-23)22-6-4-16-13(9-22)5-7-26-16;/h1-3,5,7-8,14H,4,6,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIXAVLVFJSYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.